molecular formula C16H10F4O2 B2915212 4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde CAS No. 694448-27-6

4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde

Cat. No.: B2915212
CAS No.: 694448-27-6
M. Wt: 310.248
InChI Key: QHIRBYLIGHMBAB-UHFFFAOYSA-N
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Description

4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde: is a complex organic compound characterized by its unique structure, which includes a benzaldehyde group and a tetrafluoro-substituted phenyl ring with an alkenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a fluorinated benzene derivative is acylated using an aldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are often employed to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: : The aldehyde group can be reduced to form alcohols.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution: : Electrophilic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products Formed

  • Oxidation: : Carboxylic acids

  • Reduction: : Alcohols

  • Substitution: : Substituted benzene derivatives

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used as a fluorescent probe for imaging and tracking biological processes.

  • Medicine: : Its derivatives may have potential as pharmaceuticals or drug precursors.

  • Industry: : It can be used in the development of advanced materials and coatings.

Comparison with Similar Compounds

4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde: is unique due to its specific structural features. Similar compounds include:

  • Tetrafluoroterephthaldehyde: : Similar in having a tetrafluoro-substituted benzene ring but lacking the alkenyl group.

  • 4-[2,3,5,6-tetrafluoro-4-(prop-1-enyl)phenoxy]benzoic acid: : A carboxylic acid derivative with a similar core structure.

This compound .

Properties

IUPAC Name

4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4O2/c1-2-3-11-12(17)14(19)16(15(20)13(11)18)22-10-6-4-9(8-21)5-7-10/h2-8H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIRBYLIGHMBAB-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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